Cas no 899809-05-3 (N,1-Bis(4-fluorobenzyl)-1H-benzo[d]imidazol-2-amine)
![N,1-Bis(4-fluorobenzyl)-1H-benzo[d]imidazol-2-amine structure](https://www.kuujia.com/scimg/cas/899809-05-3x500.png)
N,1-Bis(4-fluorobenzyl)-1H-benzo[d]imidazol-2-amine Chemical and Physical Properties
Names and Identifiers
-
- N,1-Bis(4-fluorobenzyl)-1H-benzo[d]imidazol-2-amine
- N,1-bis[(4-fluorophenyl)methyl]benzimidazol-2-amine
- 899809-05-3
- (4-Fluoro-benzyl)-[1-(4-fluoro-benzyl)-1H-benzoimidazol-2-yl]-amine
- DB-289947
- N,1-bis[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-amine
- AKOS003662877
- SCHEMBL1169982
-
- MDL: MFCD09697750
- Inchi: InChI=1S/C21H17F2N3/c22-17-9-5-15(6-10-17)13-24-21-25-19-3-1-2-4-20(19)26(21)14-16-7-11-18(23)12-8-16/h1-12H,13-14H2,(H,24,25)
- InChI Key: JNCQVEDGQFGALE-UHFFFAOYSA-N
- SMILES: C1=CC=C2C(=C1)NC(=NCC3=CC=C(C=C3)F)N2CC4=CC=C(C=C4)F
Computed Properties
- Exact Mass: 349.13905388g/mol
- Monoisotopic Mass: 349.13905388g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 26
- Rotatable Bond Count: 4
- Complexity: 433
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 29.8Ų
- XLogP3: 5
Experimental Properties
- Density: 1.2±0.1 g/cm3
- Boiling Point: 536.3±60.0 °C at 760 mmHg
- Flash Point: 278.1±32.9 °C
- Vapor Pressure: 0.0±1.4 mmHg at 25°C
N,1-Bis(4-fluorobenzyl)-1H-benzo[d]imidazol-2-amine Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N,1-Bis(4-fluorobenzyl)-1H-benzo[d]imidazol-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A069005281-1g |
N,1-Bis(4-fluorobenzyl)-1H-benzo[d]imidazol-2-amine |
899809-05-3 | 95% | 1g |
$636.02 | 2023-08-31 | |
Chemenu | CM155383-1g |
N,1-Bis(4-fluorobenzyl)-1H-benzo[d]imidazol-2-amine |
899809-05-3 | 95% | 1g |
$754 | 2021-06-08 | |
Crysdot LLC | CD11022363-1g |
N,1-Bis(4-fluorobenzyl)-1H-benzo[d]imidazol-2-amine |
899809-05-3 | 95+% | 1g |
$806 | 2024-07-19 | |
Chemenu | CM155383-1g |
N,1-Bis(4-fluorobenzyl)-1H-benzo[d]imidazol-2-amine |
899809-05-3 | 95% | 1g |
$*** | 2023-05-29 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1531987-1g |
N,1-bis(4-fluorobenzyl)-1H-benzo[d]imidazol-2-amine |
899809-05-3 | 98% | 1g |
¥8780.00 | 2024-04-26 | |
Crysdot LLC | CD11022363-250mg |
N,1-Bis(4-fluorobenzyl)-1H-benzo[d]imidazol-2-amine |
899809-05-3 | 95+% | 250mg |
$322 | 2024-07-19 | |
Apollo Scientific | PC408386-500mg |
(4-Fluoro-benzyl)-[1-(4-fluoro-benzyl)-1H-benzoimidazol-2-yl]-amine |
899809-05-3 | 500mg |
£595.00 | 2024-05-25 |
N,1-Bis(4-fluorobenzyl)-1H-benzo[d]imidazol-2-amine Related Literature
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
-
Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
-
Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
-
4. Book reviews
-
Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
Additional information on N,1-Bis(4-fluorobenzyl)-1H-benzo[d]imidazol-2-amine
Professional Introduction to N,1-Bis(4-fluorobenzyl)-1H-benzo[d]imidazol-2-amine (CAS No. 899809-05-3)
N,1-Bis(4-fluorobenzyl)-1H-benzo[d]imidazol-2-amine is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 899809-05-3, represents a class of molecules that are being extensively studied for their potential applications in drug development. The unique structural features of this molecule, particularly its N,1-Bis(4-fluorobenzyl)-1H-benzo[d]imidazol-2-amine configuration, make it a promising candidate for various therapeutic interventions.
The benzo[d]imidazole core is a well-documented pharmacophore in medicinal chemistry, known for its ability to interact with multiple biological targets. The introduction of fluorobenzyl groups at the N and 1 positions enhances the lipophilicity and metabolic stability of the molecule, which are critical factors in drug design. These modifications have been strategically incorporated to improve the compound's pharmacokinetic properties, making it more suitable for clinical applications.
Recent advancements in computational chemistry and molecular modeling have allowed researchers to predict the binding affinity and interaction patterns of this compound with biological targets. Studies have shown that N,1-Bis(4-fluorobenzyl)-1H-benzo[d]imidazol-2-amine exhibits strong binding interactions with certain enzymes and receptors, suggesting its potential as an inhibitor or modulator in therapeutic contexts. For instance, preliminary in vitro studies have indicated that this compound may interfere with the activity of enzymes involved in cancer cell proliferation and inflammation.
The fluorine atoms in the 4-fluorobenzyl groups play a crucial role in modulating the electronic properties of the molecule. Fluorine's electronegativity can influence the compound's reactivity and binding affinity, making it an attractive moiety for drug design. Additionally, the benzo[d]imidazole ring itself is known to exhibit a range of biological activities, including anti-inflammatory, antiviral, and anticancer properties. These characteristics make N,1-Bis(4-fluorobenzyl)-1H-benzo[d]imidazol-2-amine a versatile scaffold for developing novel therapeutic agents.
In the realm of drug discovery, the synthesis of this compound has been optimized to ensure high yield and purity. Advanced synthetic methodologies have been employed to construct the complex benzo[d]imidazole framework efficiently. The use of fluorinated aromatic compounds has been particularly challenging but rewarding, as it requires precise control over reaction conditions to achieve the desired product without unwanted side reactions.
Current research is focused on evaluating the pharmacological profile of N,1-Bis(4-fluorobenzyl)-1H-benzo[d]imidazol-2-amine in preclinical models. Animal studies are being conducted to assess its safety profile and efficacy in treating various diseases. The results from these studies will provide valuable insights into its potential as a lead compound for further development. Furthermore, researchers are exploring ways to enhance its bioavailability and target specificity through structural modifications.
The integration of machine learning and artificial intelligence into drug discovery has accelerated the process of identifying promising candidates like N,1-Bis(4-fluorobenzyl)-1H-benzo[d]imidazol-2-amine. Predictive models have been developed to screen large libraries of compounds for their potential biological activity. These models take into account various structural features and predict how they might interact with biological targets. This approach has significantly reduced the time and cost associated with traditional drug discovery methods.
The potential applications of this compound extend beyond oncology and inflammation research. It has shown promise in preliminary studies related to neurodegenerative diseases and infectious disorders. The ability of benzo[d]imidazole derivatives to cross the blood-brain barrier makes them particularly interesting for treating central nervous system disorders. Additionally, their interaction with viral proteases suggests their utility in antiviral therapies.
As our understanding of molecular interactions continues to evolve, so does our ability to design compounds with tailored properties. N,1-Bis(4-fluorobenzyl)-1H-benzo[d]imidazol-2-amine exemplifies how strategic modifications can yield molecules with enhanced therapeutic potential. The combination of traditional organic synthesis techniques with cutting-edge computational methods has opened new avenues for drug development.
In conclusion, N,1-Bis(4-fluorobenzyl)-1H-benzo[d]imidazol-2-amine (CAS No. 899809-05-3) is a structurally complex and biologically active compound that holds significant promise in pharmaceutical research. Its unique configuration and favorable pharmacokinetic properties make it an attractive candidate for further development into novel therapeutic agents. Ongoing studies aim to elucidate its mechanisms of action and explore its potential applications across multiple disease areas.
899809-05-3 (N,1-Bis(4-fluorobenzyl)-1H-benzo[d]imidazol-2-amine) Related Products
- 1031417-48-7(3-[3-(Trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid)
- 326912-28-1(3-2-(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)hydrazin-1-yl-N,N-diethylbenzene-1-sulfonamide)
- 1543560-40-2(1-methyl-2-oxa-7-azaspiro4.4nonane-9-carboxylic acid)
- 2308479-82-3((3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidohexanoic acid)
- 2248261-13-2(4-[(Benzyloxy)carbonyl]-5,5-dimethylmorpholine-3-carboxylic acid)
- 2138033-59-5(4,5-diethoxy-2-(2-methyl-1-oxopropan-2-yl)benzoic acid)
- 1396846-24-4(N-(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide)
- 380477-77-0(3-[2-Cyano-3-[(2,5-dimethylphenyl)amino]-3-oxo-1-propen-1-yl]phenyl 4-methoxybenzoate)
- 2138152-88-0(5-methyl-2-oxa-6lambda6-thia-5-azaspiro3.4octane-6,6,8-trione)
- 2137079-03-7((3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(4-methyl-1H-imidazol-2-yl)propanoic acid)
